molecular formula C26H44P2 B1280406 (R,R)-i-Pr-DUPHOS CAS No. 136705-65-2

(R,R)-i-Pr-DUPHOS

Cat. No. B1280406
M. Wt: 418.6 g/mol
InChI Key: RBVGOQHQBUPSGX-MOUTVQLLSA-N
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Description

(R,R)-i-Pr-DUPHOS, also known as (2R,3R)-2,3-dihydroxypropyl 4-methyl-2-pentenoate, is a chiral phosphonate ester that has a wide range of applications in organic synthesis. It is a useful reagent in asymmetric synthesis and has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and natural products. It is also a versatile reagent for the preparation of various organophosphonates, a class of compounds with a wide range of applications in the field of biochemistry and medicine.

Scientific Research Applications

Platinum-Catalyzed Asymmetric Alkylation

(R,R)-i-Pr-DUPHOS is used as a catalyst precursor in platinum-catalyzed asymmetric alkylation. This process involves the alkylation of racemic secondary phosphines with benzyl halides in the presence of a base to yield enantioenriched tertiary phosphines. This method has shown good enantioselectivity and rac/meso diastereoselection, making it valuable in the synthesis of chiral diphosphines (Scriban & Glueck, 2006).

Mechanism and Origin of Enantioselectivity in Alkylation

Further research into the mechanism of the platinum-catalyzed asymmetric alkylation mediated by (R,R)-i-Pr-DUPHOS has provided insights into the process. Studies on the stoichiometric steps involved have proposed a detailed mechanism, enhancing the understanding of the catalysis and the factors contributing to its enantioselectivity (Scriban et al., 2007).

Enantioselective Intermolecular Hydroacylation

The use of (R,R)-i-Pr-DUPHOS in rhodium(I) catalysis has been explored for enantioselective intermolecular hydroacylation. This application involves the combination of beta-S-aldehydes and 1,3-disubstituted allenes to produce nonconjugated enone products with high yields and enantioselectivity (Osborne et al., 2008).

Catalytic Asymmetric Intramolecular Hydrosilylation

A cationic rhodium(I) catalyst with (R,R)-i-Pr-DUPHOS has been utilized for the catalytic asymmetric intramolecular hydrosilylation of α- and β-hydroxyketones. This method has achieved the product diols with high enantioselectivity, demonstrating the ligand's efficacy in asymmetric synthesis (Burk & Feaster, 1992).

Structure and Reactivity in Platinum Bis(phospholane) Complexes

Research into the structure and reactivity of platinum complexes with (R,R)-i-Pr-DUPHOS as a ligand has provided valuable insights. This includes the preparation of analogous complexes with different bis(phospholane) ligands and Pt-hydrocarbyl groups, which helps in understanding the relationships between structure, reactivity, and selectivity in catalytic reactions (Guino-o et al., 2012).

Future Directions

For further details, consult relevant literature . Researchers are encouraged to explore its potential in emerging areas of catalysis and ligand design.

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462510
Record name (R,R)-i-Pr-DUPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-i-Pr-DUPHOS

CAS RN

136705-65-2
Record name 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-i-Pr-DUPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, 98+% (R,R)-i-Pr
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
PM Scheetz, DS Glueck, AL Rheingold - Organometallics, 2017 - ACS Publications
To develop Rh-catalyzed dehydrocoupling for stereocontrolled synthesis of P–P bonds, we prepared potential intermediates, chiral rhodium phosphine-phosphido complexes, and …
Number of citations: 18 pubs.acs.org
C Scriban, DS Glueck, AG DiPasquale… - …, 2006 - ACS Publications
Treatment of Pt halide precursors with the secondary phosphine PHMe(Is) in the presence of the base NaOSiMe 3 gave the terminal phosphido complexes Pt(Duphos)(Ph)(PMeIs) (Is = …
Number of citations: 33 pubs.acs.org
SK Gibbons, CR D. Valleau, JL Peltier… - Inorganic …, 2019 - ACS Publications
Diastereoselective coordination of racemic secondary phosphines (PHRR′) to Cu(I) precursors containing chiral bis(phosphines) (diphos*) was explored as a potential route to P-…
Number of citations: 13 pubs.acs.org
DS Glueck - Coordination Chemistry Reviews, 2008 - Elsevier
This perspective describes the use of 31 P NMR spectroscopy in an ongoing research project on enantioselective P−C bond formation catalyzed by platinum and palladium Duphos …
Number of citations: 71 www.sciencedirect.com
PM Scheetz - 2017 - search.proquest.com
Chapter 1. Rhodium-Catalyzed Asymmetric Dehydrocoupling; Diastereoselective and Enantioselective Synthesis of a P-Stereogenic Diphospholane. Abstract Rhodium-catalyzed …
Number of citations: 0 search.proquest.com
SK Gibbons, RP Hughes, DS Glueck… - Inorganic …, 2017 - ACS Publications
For investigation of structure–property relationships in copper phosphine halide complexes, treatment of copper(I) halides with chiral bis(phosphines) gave dinuclear [Cu((R,R)-i-Pr-…
Number of citations: 40 pubs.acs.org
ST Chachula, PM Scheetz, AH Zureick… - …, 2023 - ACS Publications
Catalytic asymmetric dehydrocoupling of secondary phosphines is a potentially valuable route to enantiomerically enriched P-stereogenic diphosphines for use as ligands or building …
Number of citations: 0 pubs.acs.org
MJ Burk, JE Feaster - Tetrahedron letters, 1992 - Elsevier
A procedure for the catalytic asymmetric intramolecular hydrosilylation of α- and β-hydroxyketones has been developed. A cationic rhodium (I) catalyst bearing the new chiral …
Number of citations: 65 www.sciencedirect.com
MA Guino-o, AH Zureick, NF Blank, BJ Anderson… - …, 2012 - ACS Publications
The complexes Pt((R,R)-Me-DuPhos)(Ph)(Cl) (1) and Pt((R,R)-i-Pr-DuPhos)(Ph)(Cl) (2) have been used as catalyst precursors in Pt-catalyzed asymmetric alkylation of secondary …
Number of citations: 16 pubs.acs.org
C Zhong, S Kunii, Y Kosaka… - Journal of the American …, 2010 - ACS Publications
A new asymmetric route for the synthesis of trans-2-aryl- and -heteroaryl-substituted cyclopropylboronates has been developed. (Z)-3-arylallylic phosphates were converted to the …
Number of citations: 194 pubs.acs.org

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